molecular formula C22H21Cl3N2O3S2 B12146372 3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B12146372
M. Wt: 531.9 g/mol
InChI Key: JBWQIEACEMBUCP-UHFFFAOYSA-N
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Description

3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, dimethylamino, and benzothiophene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4,6-trichlorobenzothiophene and 4-(dimethylamino)benzylamine. The synthesis process may involve:

    Nucleophilic Substitution:

    Cyclization: Formation of the benzothiophene ring through cyclization reactions.

    Oxidation: Introduction of the dioxidotetrahydrothiophenyl group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Purification: Techniques such as recrystallization and chromatography for purification.

    Quality Control: Rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Pharmacology: Study of its effects on biological systems and potential therapeutic applications.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21Cl3N2O3S2

Molecular Weight

531.9 g/mol

IUPAC Name

3,4,6-trichloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H21Cl3N2O3S2/c1-26(2)15-5-3-13(4-6-15)11-27(16-7-8-32(29,30)12-16)22(28)21-20(25)19-17(24)9-14(23)10-18(19)31-21/h3-6,9-10,16H,7-8,11-12H2,1-2H3

InChI Key

JBWQIEACEMBUCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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